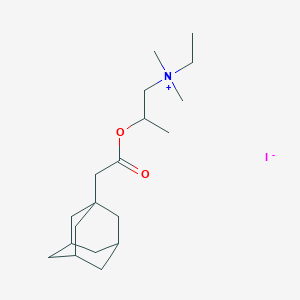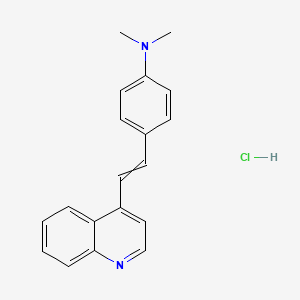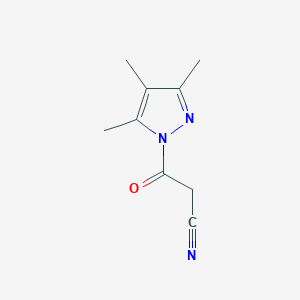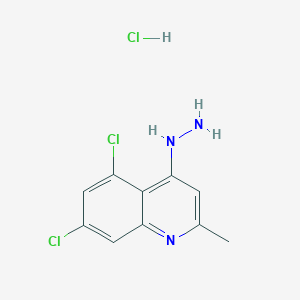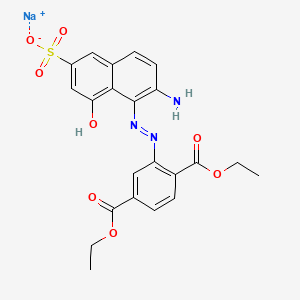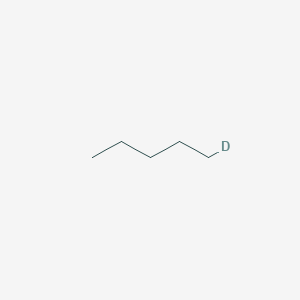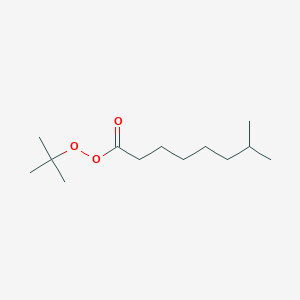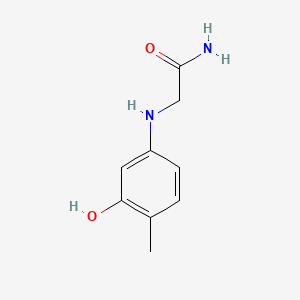
2-((3-Hydroxy-4-methylphenyl)amino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-hydroxy-4-methylanilino)acetamide is an organic compound with the molecular formula C9H12N2O2. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a hydroxy group and a methyl group attached to an aniline ring, which is further connected to an acetamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-4-methylanilino)acetamide typically involves the reaction of 3-hydroxy-4-methylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-hydroxy-4-methylaniline and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in the presence of a base, such as pyridine, at a temperature range of 0-5°C.
Procedure: The 3-hydroxy-4-methylaniline is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours to ensure complete conversion.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-(3-hydroxy-4-methylanilino)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthesis process is achieved by optimizing reaction conditions and employing advanced purification techniques.
化学反応の分析
Types of Reactions
2-(3-hydroxy-4-methylanilino)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; sulfonation using fuming sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
2-(3-hydroxy-4-methylanilino)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of 2-(3-hydroxy-4-methylanilino)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the acetamide group can participate in amide bond formation. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity.
類似化合物との比較
2-(3-hydroxy-4-methylanilino)acetamide can be compared with other similar compounds, such as:
2-(3-hydroxyanilino)acetamide: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(4-methylanilino)acetamide: Lacks the hydroxy group, which may influence its hydrogen bonding capabilities.
2-(3-hydroxy-4-chloroanilino)acetamide: Contains a chloro group instead of a methyl group, which may alter its chemical and biological properties.
The uniqueness of 2-(3-hydroxy-4-methylanilino)acetamide lies in the presence of both hydroxy and methyl groups on the aniline ring, which can significantly impact its chemical reactivity and biological interactions.
特性
CAS番号 |
7207-40-1 |
|---|---|
分子式 |
C9H12N2O2 |
分子量 |
180.20 g/mol |
IUPAC名 |
2-(3-hydroxy-4-methylanilino)acetamide |
InChI |
InChI=1S/C9H12N2O2/c1-6-2-3-7(4-8(6)12)11-5-9(10)13/h2-4,11-12H,5H2,1H3,(H2,10,13) |
InChIキー |
VSSLBIBNTSJNSE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NCC(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


